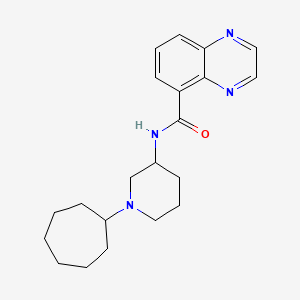

N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide, commonly known as CPQ, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and memory formation. CPQ has been widely used in scientific research to investigate the physiological and biochemical effects of NMDA receptor blockade.

作用機序

CPQ binds to the glycine-binding site of the N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide receptor, which is located on the NR1 subunit of the receptor. This binding prevents the activation of the receptor by glutamate and glycine, leading to the inhibition of the receptor's ion channel function. This, in turn, reduces the influx of calcium ions into the postsynaptic neuron, which is critical for synaptic plasticity and memory formation.

Biochemical and Physiological Effects

CPQ has been shown to produce a wide range of biochemical and physiological effects, depending on the specific brain region and neuronal circuitry involved. It has been shown to impair long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, in the hippocampus and other brain regions. CPQ has also been shown to reduce pain perception in animal models of chronic pain and to have anticonvulsant properties in models of epilepsy. Additionally, CPQ has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

CPQ is a potent and selective N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide receptor antagonist that can effectively block the receptor's ion channel function. This makes it a valuable tool for investigating the physiological and biochemical effects of this compound receptor blockade. However, CPQ has some limitations that should be taken into consideration when designing experiments. For example, it has a relatively short half-life, which may require frequent administration in some experimental paradigms. Additionally, CPQ may have off-target effects on other receptors or ion channels, which may complicate the interpretation of experimental results.

将来の方向性

CPQ has been widely used in scientific research to investigate the role of N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide receptors in various physiological and pathological processes. However, there are still many unanswered questions regarding the precise mechanisms of action of CPQ and the physiological and pathological consequences of this compound receptor blockade. Future research directions may include investigating the effects of CPQ on different brain regions and neuronal circuits, exploring the potential therapeutic applications of CPQ in neurodegenerative diseases, and developing more selective this compound receptor antagonists with longer half-lives and fewer off-target effects.

合成法

CPQ can be synthesized using a multi-step process that involves the reaction of quinoxaline-2-carboxylic acid with 1-cycloheptylpiperidine and subsequent acylation with chloroacetyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

CPQ has been extensively used in scientific research to investigate the role of N-(1-cycloheptyl-3-piperidinyl)-5-quinoxalinecarboxamide receptors in various physiological and pathological processes, such as synaptic plasticity, learning and memory, pain perception, epilepsy, and neurodegenerative diseases. It has been shown to be a potent and selective this compound receptor antagonist that can effectively block the receptor's ion channel function.

特性

IUPAC Name |

N-(1-cycloheptylpiperidin-3-yl)quinoxaline-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c26-21(18-10-5-11-19-20(18)23-13-12-22-19)24-16-7-6-14-25(15-16)17-8-3-1-2-4-9-17/h5,10-13,16-17H,1-4,6-9,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBFCKJPICSCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=C4C(=CC=C3)N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6098515.png)

![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6098535.png)

![N-[2-(aminocarbonyl)phenyl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B6098538.png)

![N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-[2-(4-hydroxyphenyl)ethyl]glycinamide ethanedioate (salt)](/img/structure/B6098555.png)

![3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6098560.png)

![1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6098601.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6098606.png)

![2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6098625.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6098631.png)